molecular formula C16H14N4O3S2 B2834727 N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide CAS No. 893343-07-2

N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B2834727
CAS No.: 893343-07-2
M. Wt: 374.43
InChI Key: MQWFOGGPLACSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a potent and selective cell-active inhibitor of PARP14, a mono-ADP-ribosyltransferase. This compound has emerged as a critical pharmacological tool for dissecting the role of PARP14 in macrophage immunometabolism. Research has demonstrated that inhibition of PARP14 with this compound reprograms macrophage metabolism from an anti-inflammatory towards a pro-inflammatory state by modulating the NAD+ metabolome . This metabolic reprogramming makes it a valuable compound for investigating the interplay between cellular metabolism and immune function. Given PARP14's involvement in signaling pathways that promote cancer cell survival and metastasis, this inhibitor is also a pivotal molecule for exploring novel oncological targets and therapeutic strategies in diseases such as lymphoma. Its ability to selectively target PARP14 provides researchers with a precise means to probe the enzyme's function in disease-relevant contexts without the cross-reactivity associated with broader PARP inhibitors.

Properties

IUPAC Name

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S2/c21-13(17-9-12-7-4-8-23-12)10-24-16-20-19-15(25-16)18-14(22)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWFOGGPLACSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., amines).

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties. Research indicates that derivatives of this scaffold can exhibit activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that certain thiadiazole derivatives possess effective antibacterial and antifungal activities, making them promising candidates for developing new antimicrobial agents .

Anticancer Properties

The incorporation of the thiadiazole ring into benzamide derivatives has been linked to cytostatic effects against cancer cells. Compounds similar to N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide have been evaluated for their anticancer potential, showing promising results in inhibiting tumor growth in various cancer models . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Insecticidal Activity

Recent studies have evaluated the insecticidal properties of benzamide derivatives against agricultural pests such as the cotton leafworm (Spodoptera littoralis). These compounds have shown notable effectiveness in controlling pest populations, highlighting their potential use as environmentally friendly insecticides in agriculture .

Plant Growth Regulation

This compound has been explored as a plant growth regulator. Its application can enhance cell division and differentiation in plants, leading to improved growth characteristics such as root volume and overall yield . Field tests have indicated that this compound can significantly increase crop yields while also improving quality metrics.

Combination with Other Agrochemicals

This compound can be used in combination with other active ingredients such as fungicides or fertilizers to enhance its effectiveness. The synergistic effects observed when combining this compound with other agrochemicals may lead to more efficient agricultural practices and better crop management strategies .

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be utilized as a precursor for synthesizing novel materials. These materials can have applications in various fields including electronics and photonics due to their unique electronic properties .

High-throughput Screening

The compound's ability to be synthesized in various forms makes it suitable for high-throughput screening methods used in drug discovery and material science research. This capability allows researchers to quickly evaluate the efficacy of different derivatives and formulations .

Mechanism of Action

The mechanism of action of N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with various molecular targets. The compound can inhibit the growth of cancer cells by inducing apoptosis through the activation of caspases and the mitochondrial pathway . It also exhibits antimicrobial activity by disrupting the cell membrane of bacteria and inhibiting essential enzymes .

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Thiadiazole Cores

2.1.1. Anticancer Thiadiazole Derivatives Compounds such as 5-amino-1,3,4-thiadiazol-2-[N-(substituted benzoyl)]sulphonamide (4a–g) and 5-(4-acetamido phenyl sulphonamido)-1,3,4-thiadiazol-2-[N-(substituted benzoyl)]sulphonamide (6a–g) share the thiadiazole-benzamide scaffold but differ in sulfonamide substituents. These derivatives exhibit potent anticancer activity via free radical scavenging, antimitotic effects, and cytotoxicity (IC₅₀ values: 2.5–15 µM in MTT assays) .

Compound Name/ID Core Structure Key Substituents Biological Activity Reference
Target Compound 1,3,4-Thiadiazole Benzamide; sulfanyl-methylene carbamoyl (furan-2-ylmethyl) Not reported N/A
4a–g (Chhajed et al.) 1,3,4-Thiadiazole Benzamide; sulfonamide (varied aryl) Anticancer (IC₅₀: 2.5–15 µM)
N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl)benzamide 1,3,4-Thiadiazole Benzamide; methylene amino (varied aryl) Anticancer (screened via MTT)

Key Differences :

  • The target compound’s sulfanyl-methylene carbamoyl group distinguishes it from derivatives with sulfonamide or methylene amino substituents. This structural variation may influence solubility, target binding, and metabolic stability.

2.1.2. Thiadiazole-Benzothiazole Hybrids N-[5-({2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide () incorporates a dual thiadiazole-benzothiazole system.

Oxadiazole-Based Analogues with Furan Moieties

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) shares the furan and benzamide motifs but replaces the thiadiazole core with a 1,3,4-oxadiazole.

Compound Name/ID Core Structure Key Substituents Biological Activity Reference
LMM11 1,3,4-Oxadiazole Benzamide; cyclohexyl(ethyl)sulfamoyl; furan-2-yl Antifungal (MIC: 1–4 µg/mL)

Key Differences :

  • The oxadiazole core in LMM11 may confer greater metabolic stability compared to thiadiazoles, which are prone to hydrolysis.
  • The target compound’s sulfanyl linkage vs. LMM11’s sulfamoyl group could alter electronic properties and target selectivity.
Halogenated Thiadiazole Derivatives

Such substitutions are absent in the target compound but highlight strategies for optimizing pharmacokinetics .

Biological Activity

N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes recent findings on its biological activity, including in vitro studies, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiadiazole ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of furan derivatives with thiadiazole precursors, often utilizing carbamoyl and sulfanyl groups to enhance biological activity. The specific structural components of this compound allow for interactions with various biological targets, which are crucial for its therapeutic potential.

In Vitro Studies

Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluating 1,3,4-thiadiazole derivatives reported promising results against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The median inhibitory concentration (IC50) values indicated that certain modifications to the thiadiazole ring enhanced cytotoxicity. For example:

CompoundCell LineIC50 (µg/mL)
4eMCF-70.28
4iHepG20.52

These findings suggest that the incorporation of specific substituents can significantly affect the anticancer potency of thiadiazole-based compounds .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key cellular pathways. For instance, some studies have indicated that thiadiazoles may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies further elucidate how these compounds interact with target proteins, such as Abl protein kinase, enhancing their therapeutic potential against leukemia .

Antimicrobial Activity

In addition to anticancer properties, thiadiazole derivatives have shown promising antimicrobial activity. A study focused on the antibacterial effects of various thiadiazole compounds reported effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The following table summarizes the antibacterial activity observed:

CompoundPathogenInhibition Zone (mm)
1E. coli15
2S. aureus18

These results indicate that modifications in the chemical structure can enhance the antimicrobial efficacy of thiadiazole derivatives .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole compounds. Research indicates that substituents on the phenyl ring or modifications in the thiadiazole structure can significantly influence both anticancer and antimicrobial activities. For example:

  • Electron-donating groups tend to enhance activity by stabilizing reactive intermediates.
  • Hydrophobic substituents improve membrane permeability, facilitating better cellular uptake.

This information is vital for guiding future synthetic efforts aimed at developing more potent derivatives.

Case Studies

Several case studies highlight the clinical relevance of thiadiazole derivatives:

  • Thiadiazole-Based Anticancer Agents : A series of novel compounds were synthesized and tested against multiple cancer cell lines, demonstrating notable cytotoxicity and selectivity towards tumor cells while sparing normal cells .
  • Antimicrobial Agents : Compounds derived from thiadiazoles were evaluated in clinical settings for their potential as new antibiotics, particularly against resistant strains of bacteria .

Q & A

Q. Key Challenges :

  • Yield Optimization : Reaction temperature (often 60–80°C) and solvent polarity significantly impact intermediate stability .
  • Purification : Column chromatography or recrystallization is required to achieve >95% purity, monitored by HPLC or TLC .

How can researchers confirm the structural integrity of this compound?

Q. Advanced Characterization Techniques

  • Spectral Analysis :
    • NMR : 1^1H and 13^13C NMR verify the thiadiazole ring (δ 160–170 ppm for C=S), furan protons (δ 6.3–7.4 ppm), and benzamide carbonyl (δ 165–170 ppm) .
    • IR : Peaks at 1670–1700 cm1^{-1} confirm amide C=O and thiadiazole C=N stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C18_{18}H15_{15}N4_4O3_3S2_2) .
  • X-ray Crystallography : Resolves bond angles and stereochemistry, critical for structure-activity relationship (SAR) studies .

What biological activities have been reported for this compound, and how are they evaluated?

Q. Basic Screening Protocols

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using broth microdilution .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} values typically <50 μM .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, focusing on the thiadiazole-furan interaction .

Q. Advanced Mechanistic Insights :

  • Apoptosis induction via caspase-3/7 activation and mitochondrial membrane depolarization .
  • DNA intercalation studies using ethidium bromide displacement assays .

How does the furan-2-yl moiety influence the compound’s bioactivity?

Q. Structure-Activity Relationship (SAR)

  • Electron-Donating Effects : The furan oxygen enhances hydrogen bonding with target proteins (e.g., bacterial dihydrofolate reductase) .
  • Substitution Impact :
    • Replacing furan with thiophene reduces antimicrobial potency by 30–40% .
    • Adding electron-withdrawing groups (e.g., -NO2_2) to the benzamide increases anticancer activity .

What computational methods support the rational design of derivatives?

Q. Advanced Modeling Approaches

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets like EGFR (PDB: 1M17) .
  • ADMET Prediction : SwissADME or pkCSM evaluates logP (optimal 2–3), CYP450 inhibition, and BBB permeability .
  • DFT Calculations : Gaussian 09 assesses frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to explain reactivity .

How should researchers address contradictory bioactivity data across studies?

Q. Data Reconciliation Strategies

  • Experimental Reproducibility : Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Meta-Analysis : Compare datasets using tools like GraphPad Prism to identify outliers or concentration-dependent effects .
  • Structural Validation : Re-examine NMR/X-ray data to rule out isomerism or polymorphic forms .

What are the best practices for solubility and stability testing?

Q. Methodological Guidelines

  • Solubility Profiling :
    • Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
    • Add co-solvents (e.g., DMSO ≤1%) for in vitro assays .
  • Stability Studies :
    • Accelerated degradation tests (40°C/75% RH for 4 weeks) monitored by HPLC .
    • Photostability under ICH Q1B guidelines .

How do synthetic routes for this compound compare to its structural analogs?

Q. Comparative Synthesis Analysis

Analog Modification Key Synthetic Differences Yield Impact
Replacement of furan with phenylRequires Pd-catalyzed Suzuki coupling↓ 15–20%
Addition of sulfonamide groupExtra step: Chlorosulfonation followed by amidation↓ 10% due to side reactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.